3-Iodo-8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C10H6F3IN2O2 |
|---|---|
Molecular Weight |
370.07 g/mol |
IUPAC Name |
3-iodo-8-methoxy-2-(trifluoromethyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H6F3IN2O2/c1-18-5-2-3-16-6(4-5)15-8(10(11,12)13)7(14)9(16)17/h2-4H,1H3 |
InChI Key |
YFZJWXGJWAPJMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=C(C(=O)N2C=C1)I)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Variations in Key Analogs
Key Observations:
Halogen Effects :
- The iodo substituent (target) increases molecular weight (~358.03 g/mol) compared to chloro (146.15 g/mol for base scaffold) .
- Iodo may enhance radiosensitivity in therapeutic contexts, unlike smaller halogens (Cl, F).
Electron-Withdrawing Groups :
- The trifluoromethyl group (target) improves metabolic stability and lipophilicity relative to methyl or methoxy groups .
- In contrast, 2-chloro analogs exhibit higher reactivity in nucleophilic substitutions .
8-fluoro (more electronegative but less bulky) .
Physicochemical Properties
Q & A
Q. Key Considerations :
- Regioselectivity : Halogenation at C-3 is favored due to electronic effects of the pyrimidinone core .
- Yield Optimization : Microwave-assisted reactions improve efficiency (e.g., 81% yield at 30 mA current in DMSO with KI as electrolyte) .
How do reaction mechanisms differ between metal-catalyzed and metal-free C-3 functionalization methods?
Q. Advanced Mechanistic Analysis
- Metal-Catalyzed (e.g., Pd) : Involves oxidative addition of the C–I bond to Pd(0), transmetallation with boronic acids, and reductive elimination to form C–C bonds. This method is ideal for aryl/alkyl group introduction but requires stringent anhydrous conditions .
- Metal-Free Radical Pathways : For chalcogenation (S/Se), iodine or persulfate generates thiyl/selenyl radicals, which undergo regioselective addition to the electron-rich C-3 position. Evidence from radical scavenger studies (e.g., TEMPO inhibition) supports this pathway .
Q. Data Contradiction :
- Metal-free methods avoid Pd contamination but may produce mixtures with electron-deficient substrates. For example, electron-withdrawing groups (–CF₃) improve selenylation yields (93%) compared to electron-donating groups (–OMe, 67%) .
What methodologies are used to evaluate the biological activity of 3-iodo derivatives?
Q. Advanced Screening Approaches
Enzyme Inhibition Assays : Test Δ5-desaturase (D5D) inhibition using recombinant enzymes and fluorescent substrates. IC₅₀ values are calculated from dose-response curves .
Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with trifluoromethyl-containing analogs showing IC₅₀ values <10 μM .
Receptor Binding Studies : Radioligand displacement assays (e.g., 5-HT₆ receptor antagonism) to determine Ki values .
Q. Analytical Validation :
- Purity (>95%) confirmed via HPLC (C18 column, acetonitrile/water gradient) and HRMS .
How can researchers address synthetic challenges like byproduct formation during iodination?
Q. Methodological Troubleshooting
- Byproduct Mitigation : Halogenation of 6-halo derivatives (e.g., 6-Cl or 6-Br) may yield naphthyridinone byproducts via [4+2] cycloaddition. Use low temperatures (0–5°C) and stoichiometric NIS to suppress side reactions .
- Purification Strategies : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the desired product .
Q. Yield Data :
- Optimal iodination: 85% yield under NIS/H₂SO₄ conditions .
- Gram-scale selenylation: 71–93% yield using diaryl diselenides .
What computational tools assist in predicting reactivity and regioselectivity for derivatives?
Q. Advanced Modeling Techniques
DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis set predicts electrophilic aromatic substitution (EAS) reactivity. The C-3 position shows the lowest activation energy due to resonance stabilization .
Molecular Docking (AutoDock Vina) : Models interactions with biological targets (e.g., D5D active site) to guide functional group modifications .
Q. Case Study :
- Trifluoromethyl groups enhance binding to hydrophobic enzyme pockets, as seen in oxadiazole derivatives with Δ5-desaturase IC₅₀ = 0.8 nM .
How does the trifluoromethyl group influence spectroscopic characterization?
Q. Analytical Methodology
- <sup>19</sup>F NMR : A singlet at δ –62 ppm confirms the –CF₃ group .
- IR Spectroscopy : Stretching vibrations at 1280 cm⁻¹ (C–F) and 1625 cm⁻¹ (C=O) validate structural integrity .
Q. Comparative Data :
- <sup>1</sup>H NMR : Methoxy (–OCH₃) protons resonate as a singlet at δ 3.90–4.10 ppm .
What are the limitations of current synthetic methods for scaling up production?
Q. Industrial Translation Challenges
- Metal Residues : Pd contamination in cross-coupled products requires costly purification (e.g., SCX-2 cartridges) .
- Solvent Use : DMSO in gram-scale reactions complicates waste management. Alternatives like ethanol/water mixtures improve sustainability .
Q. Innovative Solutions :
- Continuous flow reactors reduce reaction times (2–4 hours vs. 24 hours batch) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
